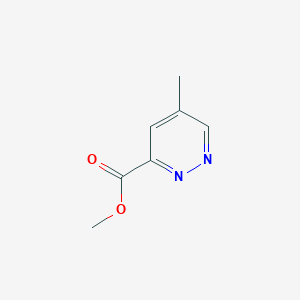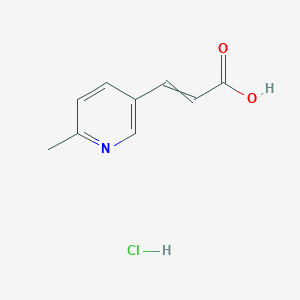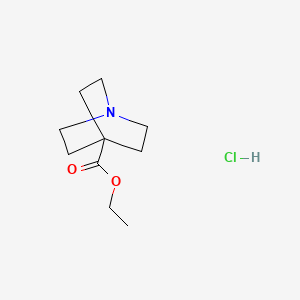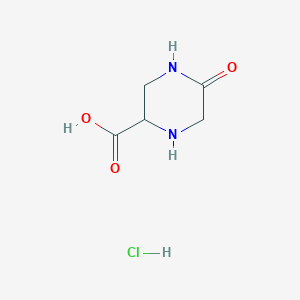![molecular formula C9H15N3NaO12P3 B1434607 Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate CAS No. 132619-66-0](/img/structure/B1434607.png)
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ddCTP sodium involves the chemical modification of cytidine. The process typically includes the removal of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, followed by the addition of triphosphate groups. The reaction conditions often require the use of protective groups to prevent unwanted reactions and the use of specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of ddCTP sodium is carried out under stringent conditions to ensure high purity and consistency. The process involves multiple steps, including the synthesis of the nucleotide base, the attachment of the ribose sugar, and the addition of the triphosphate groups. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
ddCTP sodium undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of specific atoms or groups within the molecule.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in reactions involving ddCTP sodium include:
Magnesium ions (Mg²⁺): Often used as a cofactor in enzymatic reactions.
Sodium acetate: Used to maintain the pH during reactions.
Major Products Formed
The major products formed from reactions involving ddCTP sodium are typically modified nucleotides or nucleotide analogs, which are used in various biochemical assays and research applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ddCTP sodium is used in the synthesis of modified nucleotides and nucleotide analogs. These compounds are essential for studying the structure and function of nucleic acids .
Biology
In biology, ddCTP sodium is a key component in DNA sequencing technologies, particularly the Sanger sequencing method. It is used to terminate DNA synthesis at specific points, allowing researchers to determine the sequence of nucleotides in a DNA strand .
Medicine
In medicine, ddCTP sodium is used in the development of antiviral drugs. It acts as a chain terminator in the replication of viral DNA, making it a valuable tool in the treatment of viral infections such as HIV .
Industry
In the industrial sector, ddCTP sodium is used in the production of diagnostic kits and reagents for molecular biology research.
Mecanismo De Acción
ddCTP sodium exerts its effects by acting as a chain-terminating inhibitor of DNA polymerase. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is particularly useful in DNA sequencing and the development of antiviral drugs .
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt (ddATP sodium)
- 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt (ddGTP sodium)
- 2’,3’-Dideoxythymidine 5’-triphosphate sodium salt (ddTTP sodium)
Uniqueness
ddCTP sodium is unique among its counterparts due to its specific incorporation into DNA sequences at cytosine positions. This specificity makes it particularly valuable in applications requiring precise termination of DNA synthesis at cytosine residues .
Propiedades
Número CAS |
132619-66-0 |
|---|---|
Fórmula molecular |
C9H15N3NaO12P3 |
Peso molecular |
473.14 g/mol |
Nombre IUPAC |
sodium;[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1/t6-,8+;/m0./s1 |
Clave InChI |
LOOMQRBEBYCFPP-QDOHZIMISA-M |
SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+] |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
SMILES canónico |
C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride](/img/structure/B1434527.png)












![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)
